

Application Notes & Protocols: Profiling of N3-Methyl Esomeprazole Impurity in Pharmaceuticals

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Compound of Interest

Compound Name: N3-Methyl Esomeprazole

Cat. No.: B15192857

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Introduction

Esomeprazole is a proton pump inhibitor widely used for the treatment of acid-related gastrointestinal disorders.[1] As with any active pharmaceutical ingredient (API), rigorous control of impurities is crucial to ensure the safety and efficacy of the final drug product. One such process-related impurity is **N3-Methyl Esomeprazole**. This document provides detailed application notes and protocols for the identification and quantification of **N3-Methyl Esomeprazole** in pharmaceutical formulations, intended for researchers, scientists, and drug development professionals. The methodologies outlined are based on established analytical techniques and forced degradation studies as per the International Council for Harmonisation (ICH) guidelines.[2]

N3-Methyl Esomeprazole: Impurity Profile

- IUPAC Name: (S)-6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole[3]
- CAS Number: 1346240-11-6[3][4]
- Molecular Formula: C₁₈H₂₁N₃O₃S[4]
- Molecular Weight: 359.44 g/mol

N3-Methyl Esomeprazole is a known impurity that can arise during the synthesis of Esomeprazole. Its structure is characterized by a methyl group on the nitrogen at position 3 of the benzimidazole ring.

Analytical Methodologies

The primary methods for the detection and quantification of **N3-Methyl Esomeprazole** and other related substances in Esomeprazole formulations are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: RP-HPLC Method for Impurity Profiling

This protocol describes a stability-indicating RP-HPLC method for the quantitative determination of Esomeprazole and its impurities.

Chromatographic Conditions:

Parameter	Specification
Column	YMC C18 (150 mm × 4.6 mm; particle size, 3 μm)[5]
Mobile Phase	Buffer: Acetonitrile (75:25 v/v)[5]
Buffer Preparation: 0.01M Disodium hydrogen phosphate, pH adjusted to 7.6 with orthophosphoric acid.[6]	
Flow Rate	1.0 mL/min[5]
Detection	UV/PDA at 280 nm[5]
Injection Volume	50 μL[7]
Column Temperature	Ambient[5]
Run Time	45 minutes[7]

Preparation of Solutions:

- Diluent: A mixture of the buffer and acetonitrile in the same ratio as the mobile phase.

- **Standard Stock Solution:** Accurately weigh and dissolve an appropriate amount of Esomeprazole and known impurity standards (including **N3-Methyl Esomeprazole**) in the diluent to obtain a concentration of 0.05 mg/mL.[5]
- **Sample Preparation:** Crush a representative number of tablets to obtain a fine powder. Accurately weigh a portion of the powder equivalent to 40 mg of Esomeprazole and transfer it to a 250-mL flask. Add approximately 170 mL of diluent and sonicate for 15 minutes. Dilute to the mark with the diluent and mix thoroughly. Filter the solution through a 0.45-µm membrane filter, discarding the initial portion of the filtrate.[5]

Method Validation Data:

The following table summarizes typical validation parameters for this method.

Parameter	Result
Linearity Range (Esomeprazole)	0.00008–0.00122 mg/mL[5]
Linearity Range (Impurities)	0.00002–0.00121 mg/mL[5]
Correlation Coefficient (R^2)	> 0.999[5]
Precision (%RSD)	< 2%[5]

Protocol 2: LC-MS/MS Method for Quantification in Human Plasma

This protocol is suitable for the bioanalytical quantification of Esomeprazole and can be adapted for its metabolites and impurities in biological matrices.

Chromatographic and Mass Spectrometric Conditions:

Parameter	Specification
Column	X-Bridge C18 (50 mm x 4.6 mm, 3.5 µm)[8]
Mobile Phase	5mM Ammonium formate (pH 9.2) : Acetonitrile (65:35 v/v)[8]
Flow Rate	0.6 mL/min[8]
Mass Spectrometer	Triple Quadrupole
Ionization Mode	Positive Electrospray Ionization (ESI+)[9]
MRM Transitions	Esomeprazole: m/z 346.1 → 198.3[8]
Internal Standard (Omeprazole-d3): m/z 349.20 → 198.0[8]	

Sample Preparation (Liquid-Liquid Extraction):

- To 50 µL of human plasma, add the internal standard.[9]
- Add 1 mL of an extraction solvent mixture of methyl tert-butyl ether and ethyl acetate (80:20, v/v).[9]
- Vortex for 10 minutes and centrifuge at 5000 g for 10 minutes.[9]
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[9]
- Reconstitute the residue in 0.2 mL of the mobile phase and inject into the LC-MS/MS system.[9]

Method Validation Data:

Parameter	Result
Linearity Range	5.0 - 2000.0 ng/mL[8]
Correlation Coefficient (R^2)	≥ 0.9999 [8]
Intra-day Precision (%CV)	1.6% to 2.3%[8]
Inter-day Precision (%CV)	2.0% to 2.2%[8]
Accuracy	97.9% to 100.7%[8]

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical methods.[2] These studies involve subjecting the drug substance to various stress conditions to induce degradation.

Protocol 3: Forced Degradation of Esomeprazole

Stress Conditions:

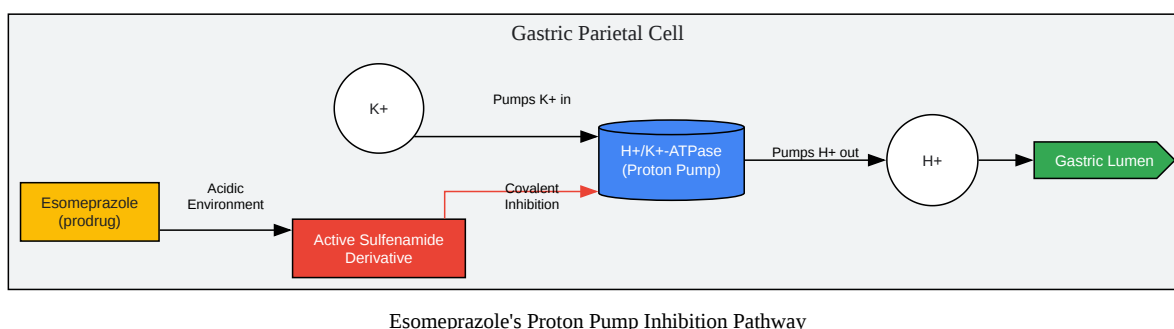
Stress Condition	Protocol
Acid Hydrolysis	Expose the drug substance to 0.1 M HCl at room temperature for 15 minutes.[5]
Alkaline Hydrolysis	Expose the drug substance to 0.1 M NaOH at 60°C for 60 minutes.[5]
Oxidative Degradation	Treat the drug substance with 0.03% H ₂ O ₂ at room temperature for 10 minutes.[5]
Thermal Degradation	Expose the solid drug substance to heat at 60°C for 24 hours.[5]
Photolytic Degradation	Expose the drug substance to 1.2 million lux hours and near UV at 200-watt hours/m ² . [5]
Humidity	Expose the drug substance to 40°C and 75% relative humidity for 24 hours.[5]

Following exposure to each stress condition, the samples are prepared and analyzed using the validated HPLC method to identify and quantify any degradation products. The goal is to achieve approximately 10% degradation of the active pharmaceutical ingredient.[10]

Visualizations

Esomeprazole Mechanism of Action

Esomeprazole is a proton pump inhibitor that suppresses gastric acid secretion by specifically inhibiting the H^+/K^+ -ATPase in gastric parietal cells.[11] While specific signaling pathways for **N3-Methyl Esomeprazole** are not documented, the mechanism of the parent drug is well-established.

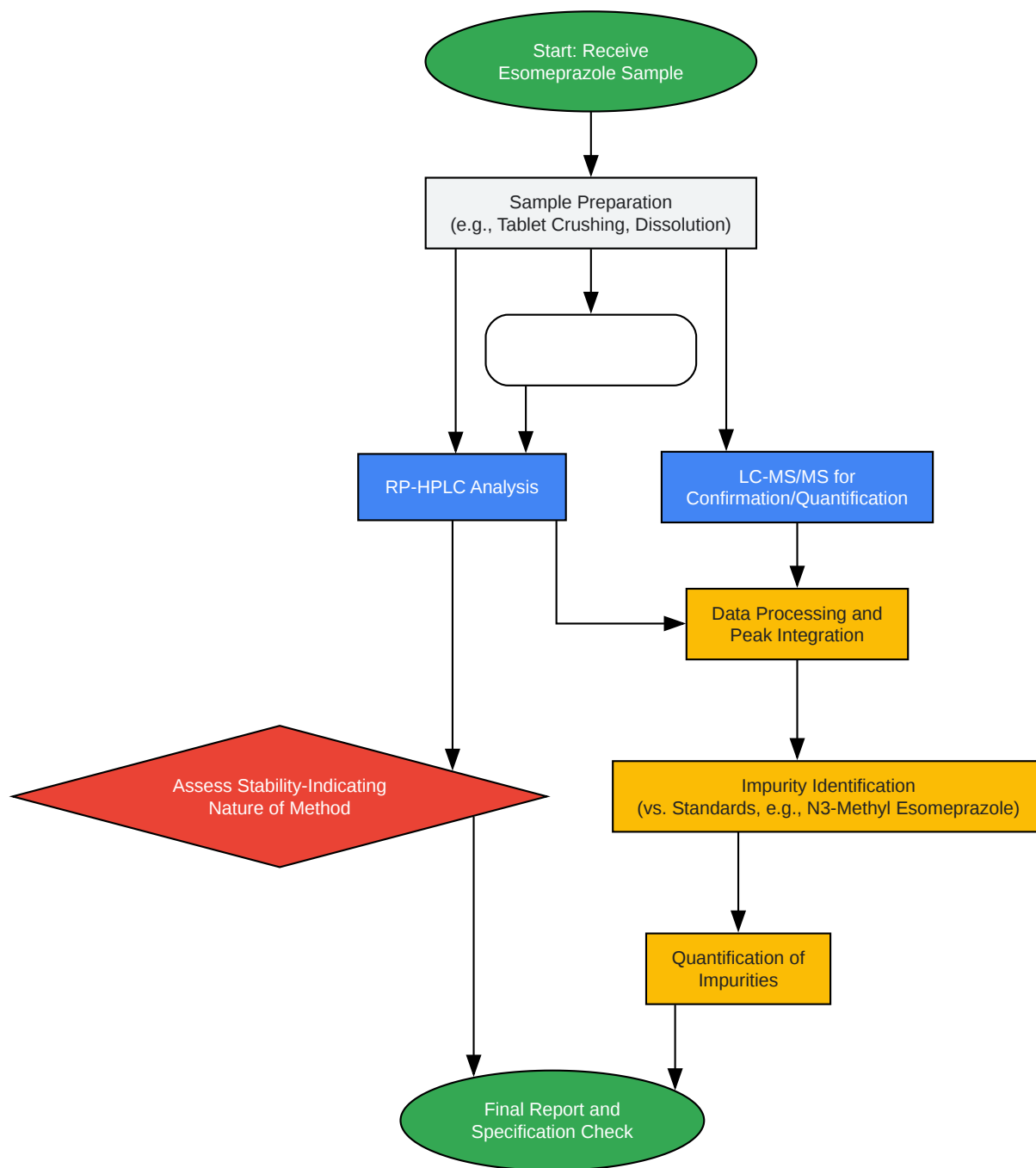


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Caption: Mechanism of action of Esomeprazole.

Impurity Profiling Workflow

The following diagram illustrates a typical workflow for the profiling of **N3-Methyl Esomeprazole** and other impurities in a pharmaceutical product.



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Caption: Workflow for Esomeprazole impurity profiling.

Biological Activity of **N3-Methyl Esomeprazole**

There is currently a lack of specific toxicological data or distinct biological activity profiles for the **N3-Methyl Esomeprazole** impurity in the public domain. The primary focus of regulatory and research efforts is on its detection, quantification, and control within acceptable limits in the final drug product to ensure patient safety. Long-term use of the parent drug, Esomeprazole, has been associated with potential adverse effects, including an increased risk of certain infections and reduced absorption of some micronutrients.[12][13] However, it is not known if the N3-Methyl impurity contributes to these effects.

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